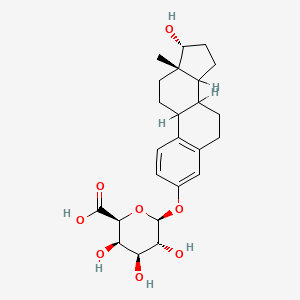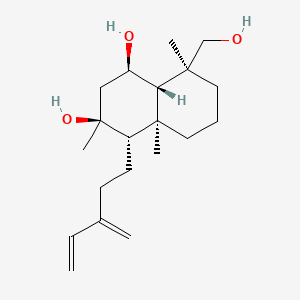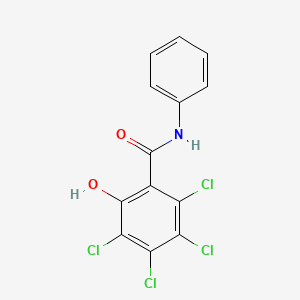
Tetrachlorosalicylanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorosalicylanilide is a salicylanilide derivative where the hydrogens at positions 2, 3, 4 and 5 are substituted by chlorine.
Aplicaciones Científicas De Investigación
Photochemistry and Skin Reactions
A study on the photochemistry of 3,5,3′,4′‐tetrachlorosalicylanilide revealed its behavior when exposed to light and its potential long-term photobiological effects on skin, particularly in conditions like the persistent light reactor (Davies, Hilal, McKellar, & Phillips, 1975). Another research discussed the distribution and fate of Tetrachlorosalicylanilide (TCSA) in photosensitized guinea-pig skin following topical application and its long persistence in skin due to being a prohapten (Horio & Ofuji, 1976).
Wastewater Treatment Applications
Tetrachlorosalicylanilide (TCS) has been studied for its efficacy as a metabolic uncoupler in reducing sludge growth in activated sludge cultures. Studies demonstrated that TCS could reduce sludge growth rate significantly without adversely affecting substrate removal capabilities (Chen, Mo, & Liu, 2002), (Ye & Li, 2005).
Bacterial Inhibition
Research has identified substituted salicylanilides, including tetrachlorosalicylanilide, as inhibitors of two-component regulatory systems in bacteria. These compounds showed potential antibacterial activity against drug-resistant organisms like MRSA and VREF (Macielag et al., 1998).
Textile Industry
In the textile industry, studies have been conducted on the modification of textile materials with biocidal agents, including tetrachlorosalicylanilide, in the sol-gel process. These modifications aim to achieve antifungal and hydrophobic properties for various applications like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Propiedades
Número CAS |
7426-07-5 |
|---|---|
Nombre del producto |
Tetrachlorosalicylanilide |
Fórmula molecular |
C13H7Cl4NO2 |
Peso molecular |
351 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20) |
Clave InChI |
BDOBMVIEWHZYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Otros números CAS |
7426-07-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



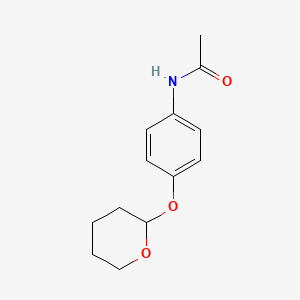
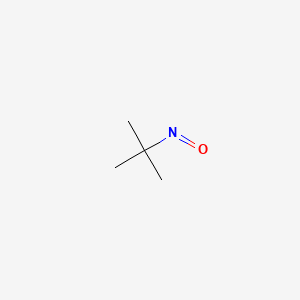
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
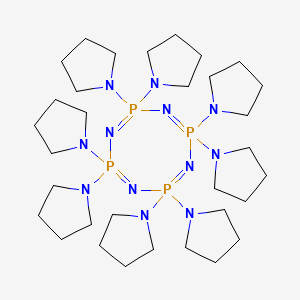
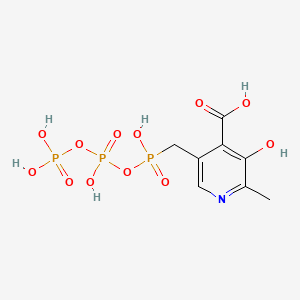
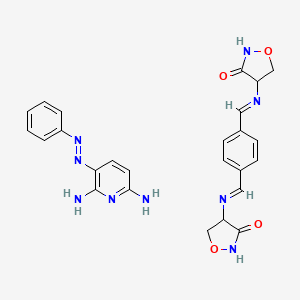
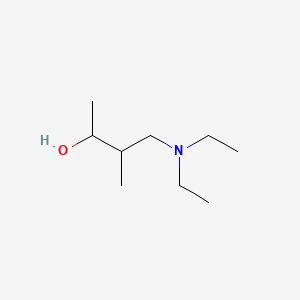
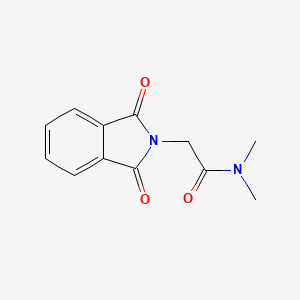
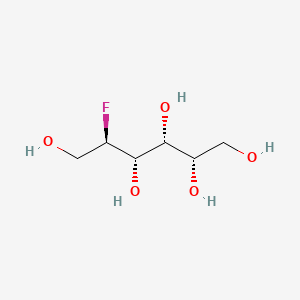
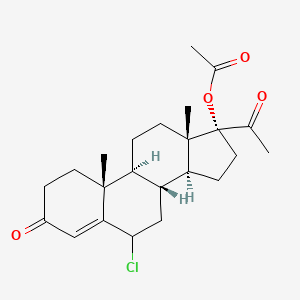
![2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol](/img/structure/B1203630.png)
